18-Beta-hydroxy-3-epi-alpha-yohimbine

描述

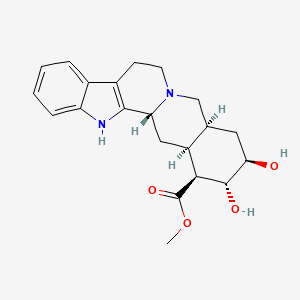

18-Beta-hydroxy-3-epi-alpha-yohimbine is a naturally occurring alkaloid derived from the bark of the Yohimbe tree, native to Africa. It belongs to the class of yohimbine alkaloids and has a molecular formula of C21H26N2O4 with a molecular weight of 370.449 g/mol .

作用机制

Target of Action

18-Beta-hydroxy-3-epi-alpha-yohimbine is a derivative of yohimbine Yohimbine, the parent compound, is known to target alpha-2-adrenergic receptors .

Mode of Action

Yohimbine, the parent compound, acts as an antagonist (inactivator) of alpha-2-adrenergic receptors . By inhibiting these autoreceptors on presynaptic noradrenergic neurons, yohimbine can increase noradrenaline release as the negative feedback inhibition loop is disrupted .

Biochemical Pathways

Given its structural similarity to yohimbine, it may influence similar biochemical pathways, particularly those involving alpha-2-adrenergic receptors and noradrenaline release .

Pharmacokinetics

It’s suggested that it may have better solubility at lower concentrations , which could impact its bioavailability.

Result of Action

Yohimbine, the parent compound, is known to increase noradrenaline release, which can have various effects depending on the specific cells and tissues involved .

Action Environment

It’s suggested that yohimbine may be sensitive to excessive light , which could potentially apply to its derivatives as well.

生化分析

Biochemical Properties

As a derivative of yohimbine, it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 18-Beta-hydroxy-3-epi-alpha-yohimbine in animal models . Future studies should investigate the effects of different dosages, including any threshold effects and potential toxic or adverse effects at high doses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine typically involves the hydroxylation of yohimbine. The process includes several steps:

Hydroxylation: Yohimbine undergoes hydroxylation at the 18th position using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under controlled conditions.

Epimerization: The hydroxylated product is then subjected to epimerization to convert the alpha configuration to the beta configuration at the 3rd position.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the bark of the Yohimbe tree, followed by purification processes such as chromatography. The extracted compound is then subjected to chemical modifications to achieve the desired hydroxylation and epimerization .

化学反应分析

Types of Reactions

18-Beta-hydroxy-3-epi-alpha-yohimbine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alcohols, alkanes

Substitution: Halogenated derivatives, substituted alcohols

科学研究应用

18-Beta-hydroxy-3-epi-alpha-yohimbine has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation at the 18th position and epimerization at the 3rd position, which confer distinct pharmacological properties compared to its analogs. These structural modifications enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for targeted research and therapeutic applications .

生物活性

18-Beta-hydroxy-3-epi-alpha-yohimbine is a compound derived from the bark of the Pausinystalia yohimbe tree, known for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 81703-06-2

- Molecular Formula: C_20H_24N_2O_3

1. Adrenergic Activity

This compound exhibits significant activity as an adrenergic antagonist. It selectively blocks alpha-2 adrenergic receptors, which can lead to increased norepinephrine release and enhanced sympathetic nervous system activity. This mechanism is critical in its application for treating erectile dysfunction and improving sexual performance .

2. Anti-inflammatory Properties

Research indicates that this compound has potent anti-inflammatory effects. It inhibits pro-inflammatory cytokines such as TNF-α, COX-2, and NF-kB in various in vitro and in vivo models. For instance, studies on arthritic rats showed a significant reduction in inflammatory markers following treatment with yohimbine derivatives .

3. Metabolic Effects

Yohimbine has been shown to improve lipid and carbohydrate metabolism, even in models lacking functional leptin signaling. This suggests potential applications for metabolic disorders, as it may help regulate metabolic profiles independently of weight loss .

Study 1: Yohimbine's Efficacy in Erectile Dysfunction

A clinical trial involving men with erectile dysfunction demonstrated that doses of yohimbine significantly improved erectile function compared to placebo. Patients reported enhanced sexual satisfaction and increased frequency of successful intercourse .

Study 2: Anti-inflammatory Action in Arthritis

In a controlled study on rats with induced arthritis, administration of yohimbine resulted in decreased levels of ESR (erythrocyte sedimentation rate), WBC (white blood cell count), and C-reactive protein, indicating reduced inflammation. The study concluded that yohimbine could be a viable treatment option for inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Alpha-Adrenergic Blockade: By blocking alpha-2 receptors, it enhances norepinephrine release, which is beneficial for sexual function and metabolic regulation.

- Cytokine Modulation: The compound reduces the expression of key inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases .

Comparative Analysis

| Property | This compound | Standard Yohimbine |

|---|---|---|

| Alpha-Adrenergic Activity | High | Moderate |

| Anti-inflammatory Effect | Significant | Moderate |

| Metabolic Regulation | Effective in leptin-deficient models | Limited |

Future Directions

Further research is needed to fully elucidate the therapeutic potential of this compound. Areas of interest include:

- Long-term Safety Studies: Evaluating the chronic effects of this compound on various populations.

- Mechanistic Studies: Understanding the detailed pathways through which it exerts its effects.

- Combination Therapies: Exploring synergistic effects with other compounds such as berberine to enhance therapeutic outcomes in metabolic disorders .

属性

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3/t11-,14+,16-,17-,18+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVZFQGCDSDHSV-DOGZXOHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@H]2C[C@@H]3C4=C(CCN3C[C@H]2C[C@H]([C@@H]1O)O)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。